![molecular formula C23H22N4O2 B2662895 N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251571-99-9](/img/structure/B2662895.png)
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex heterocyclic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves multiple steps, starting from readily available starting materials
-
Formation of Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic or basic conditions .
-
Introduction of Pyrazole Ring: : The pyrazole ring can be introduced through the reaction of the quinoline derivative with hydrazine or substituted hydrazines. This step typically requires the use of a suitable solvent and a catalyst to facilitate the cyclization reaction .
-
Functionalization: This can be achieved through standard organic reactions such as alkylation and amidation, using appropriate reagents and conditions .
Chemical Reactions Analysis
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce the carbonyl group to a hydroxyl group .
-
Substitution: : The compound can undergo substitution reactions at the quinoline or pyrazole rings. Common reagents for these reactions include halogens, nucleophiles, and electrophiles .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a pyrazoloquinoline core, which is known for its diverse biological activities. Its molecular formula is C19H22N4O with a specific arrangement that contributes to its pharmacological properties.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, inhibitors of phosphodiesterase 4 (PDE4) have shown promise in reducing tumor proliferation and enhancing apoptosis in cancer cells .
-
Neurological Disorders
- The compound's ability to modulate G protein-coupled receptors (GPCRs) suggests its potential utility in treating neurological disorders. Allosteric modulators of GPCRs are being investigated for their roles in conditions such as Alzheimer's disease and schizophrenia . The unique structure of this compound may provide selective interactions that could lead to novel therapeutic strategies.
-
Inflammatory Diseases
- Given the role of PDE4D in inflammatory responses, this compound may also be beneficial in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. Selective inhibition of PDE4D has been linked to reduced inflammation and improved clinical outcomes in these conditions .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can be compared with other quinoline derivatives and pyrazole-containing compounds. Similar compounds include:
-
2-(4-Methylphenyl)quinoline: : This compound shares the quinoline core with the target compound but lacks the pyrazole ring and cyclopentyl group .
-
N-cyclopentyl-2-(3-methylphenyl)-4-quinolinecarboxamide: : This compound is structurally similar but has a different substitution pattern on the quinoline ring .
-
Pyrazolo[3,4-b]quinoline derivatives: : These compounds share the pyrazole-quinoline core but differ in the substituents attached to the rings .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopentyl and carboxamide groups, which contribute to its distinct biological and chemical properties.
Biological Activity
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4O2. The compound features a complex pyrazoloquinoline framework that is known to interact with various biological targets.
Research indicates that compounds within the pyrazoloquinoline class exhibit anticancer properties through several mechanisms:
- Inhibition of Kinase Activity : Many quinoline derivatives act as inhibitors of receptor tyrosine kinases such as c-Met and VEGF, which are crucial for tumor growth and metastasis. The specific interactions of this compound with these kinases have not been fully elucidated but are likely to be similar to other quinoline derivatives that show high affinity for these targets .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- IC50 Values : The compound has shown IC50 values in the low nanomolar range against certain cancer cell lines, indicating potent activity. Specific values and comparisons with standard treatments need to be established through further research.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazoloquinoline derivatives. Modifications in the substituents on the quinoline ring can greatly influence their potency and selectivity:
- Substituent Variations : Alterations at different positions on the quinoline scaffold have been shown to enhance or diminish activity. For instance, substituents that increase lipophilicity or steric bulk may improve binding affinity to target proteins .
Case Studies
- Anticancer Efficacy : A study conducted on a series of quinoline derivatives revealed that modifications similar to those found in this compound led to enhanced inhibition of cancer cell proliferation compared to standard chemotherapeutics .
- Cardiovascular Safety : While exploring the safety profile of related compounds, it was noted that some quinolines exhibited significant off-target effects on hERG potassium channels. This highlights the importance of evaluating cardiovascular safety alongside anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-(4-methylphenyl)-3-oxo-pyrazoloquinoline carboxamide derivatives?
- Methodological Answer : A common approach involves multi-step condensation reactions. For example, hydrazine hydrate in absolute ethanol can facilitate cyclization of substituted pyrazoles with quinoline precursors, as demonstrated in quinoxaline derivative syntheses (e.g., 4,5-dihydro-1H-pyrazol-3-yl quinoxaline compounds in ). Coupling agents like PyBOP with N-methylmorpholine (NMM) in DMF are effective for forming carboxamide bonds, as seen in thiadiazole-quinoline conjugates (e.g., compound 5 synthesis in ). Reaction optimization typically includes monitoring by TLC and purification via recrystallization or column chromatography .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural confirmation relies on a combination of:
- Single-crystal X-ray diffraction (e.g., disorder analysis in , with R factor ≤ 0.054).
- NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbonyl/heterocyclic carbons (e.g., pyrimidine derivatives in ).
- Mass spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with theoretical values (e.g., compound 8 in ).
Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) may indicate stereochemical complexities or impurities requiring further purification .
Advanced Research Questions
Q. How can reaction yields be improved for challenging coupling steps in the synthesis?
- Methodological Answer : Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF enhance reagent solubility for carboxamide formation ( ).
- Catalytic additives : Using DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Temperature control : Low-temperature stirring (0–5°C) minimizes side reactions during sensitive steps (e.g., hydrazone formation in ).
- Stoichiometric adjustments : Excess coupling agents (e.g., 1.2 equiv PyBOP) ensure complete activation of carboxylic acid intermediates .
Q. What analytical approaches resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation involves:
- Standardized assays : Replicating anti-inflammatory or antioxidant protocols from (e.g., COX-2 inhibition or DPPH radical scavenging).
- Stability testing : Monitoring compound degradation in storage (e.g., notes instability of thiadiazole derivatives in organic solvents).
- Dose-response curves : Establishing EC50 values across multiple cell lines to account for tissue-specific effects .
Q. How can computational modeling guide the design of analogs with enhanced target binding?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., quinoline derivatives binding to kinase domains).
- QSAR studies : Correlate substituent electronegativity (e.g., 4-methylphenyl vs. halogenated aryl groups) with activity trends ( ).
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., logP >5 may reduce solubility) .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-14-6-9-17(10-7-14)27-23(29)19-13-24-20-11-8-15(12-18(20)21(19)26-27)22(28)25-16-4-2-3-5-16/h6-13,16,26H,2-5H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHXPKPXMQWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.